5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
Description
5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid is a fluorinated pyridine derivative characterized by a carboxylic acid group at position 3, a chlorine atom at position 5, and a 2,2,2-trifluoroethoxy group at position 6. The trifluoroethoxy substituent introduces both electron-withdrawing effects and enhanced lipophilicity, while the chlorine atom contributes to steric and electronic modulation. Such structural features are critical in pharmaceutical and agrochemical applications, where fluorine-containing compounds are prized for their metabolic stability and bioavailability .
Properties
IUPAC Name |
5-chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-1-4(7(14)15)2-13-6(5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQLNFZESQUFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953729-63-0 | |
| Record name | 5-chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the trifluoroethoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
Medicinal Chemistry
5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid serves as a valuable intermediate in the synthesis of pharmaceutical compounds. The trifluoroethoxy group enhances the lipophilicity and bioavailability of drug candidates.
Case Study: Antimicrobial Agents
Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, modifications to the carboxylic acid group can lead to increased potency against specific bacterial strains. The introduction of fluorinated moieties has been shown to improve metabolic stability and reduce toxicity in preliminary studies .
Agrochemicals
This compound is also explored for its applications in agrochemicals. The presence of the chloro and trifluoroethyl groups can enhance herbicidal properties.
Example: Herbicide Development
In studies focused on herbicide development, compounds derived from this compound have demonstrated effective weed control with lower application rates compared to traditional herbicides. This is attributed to their selective action on specific weed species while minimizing impact on crops .
Materials Science
The compound's unique properties make it suitable for developing advanced materials, particularly in coatings and polymers.
Application: Fluorinated Polymers
The incorporation of this compound into polymer matrices can enhance chemical resistance and thermal stability. This has implications for creating durable coatings used in harsh environments .
Analytical Chemistry
This compound can be utilized as a standard reference material in analytical methods such as chromatography and mass spectrometry.
Use Case: Standardization
In analytical laboratories, it serves as a calibration standard for detecting similar compounds in environmental samples, particularly those related to perfluorinated substances .
Mechanism of Action
The mechanism of action of 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group and the chloro substituent play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Trifluoroethoxy (Target Compound) vs. Trifluoromethyl (5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic Acid)
- Key Differences : Replacing the trifluoroethoxy group (OCH₂CF₃) with trifluoromethyl (CF₃) at position 6 increases lipophilicity (higher logP) but reduces polarity due to the absence of an oxygen atom.
- Impact : The CF₃ group enhances metabolic resistance but may reduce solubility in aqueous media compared to the ether-linked trifluoroethoxy group .
Trifluoroethoxy vs. Aromatic/Amine-Linked Groups
- 5-Chloro-6-{[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic Acid (): The 6-position features a bulky aromatic amine substituent with nitro and CF₃ groups.
Substituent Variations at Position 5
Chlorine (Target Compound) vs. Trifluoroethoxy (5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic Acid)
- Key Differences : The absence of chlorine at position 5 in the latter compound simplifies the electronic profile, reducing steric hindrance.
- Impact : The chlorine atom in the target compound may improve binding affinity to hydrophobic pockets in biological targets, as seen in kinase inhibitors .
Additional Substituents at Position 2
5-(4-Chlorophenyl)-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic Acid ():
- Structure : A trifluoromethyl group at position 2 and a 4-chlorophenyl group at position 5.
- Biological Activity : This compound exhibits potent inhibition of FABP4 (IC₅₀ = 0.0345 µM), attributed to the synergistic effects of the 4-chlorophenyl and trifluoromethyl groups enhancing target binding .
- Molecular Weight: Higher molecular weight (C₁₅H₈ClF₆NO₃) compared to the target compound, suggesting increased steric demands.
Ring Saturation and Functional Group Modifications
5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid ():
- Structure : A dihydropyridine ring with an oxo group at position 2.
- The oxo group may participate in hydrogen bonding, influencing pharmacokinetics .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electron-Withdrawing Effects : Trifluoroethoxy and trifluoromethyl groups at position 6 improve metabolic stability but differ in solubility profiles. Trifluoroethoxy’s oxygen atom offers better aqueous solubility, critical for drug formulation .
- Biological Potency : Additional substituents (e.g., 4-chlorophenyl in ) significantly enhance target binding, as demonstrated by the sub-micromolar IC₅₀ against FABP4 .
- Agrochemical Potential: Compounds with nitro and chloroaryl groups () are candidates for herbicides due to their electron-deficient aromatic systems .
Biological Activity
5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula CHClFNO and a molecular weight of 255.58 g/mol, features a unique trifluoroethoxy group and a chloro substituent on the pyridine ring, which may enhance its biological efficacy and stability. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and research findings.
Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHClFNO |
| Molecular Weight | 255.58 g/mol |
| CAS Number | 953729-63-0 |
The compound's structure allows for various chemical reactions, including substitution reactions where the chloro group can be replaced by other nucleophiles, potentially leading to derivatives with enhanced biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies using A549 human lung adenocarcinoma cells demonstrated that certain derivatives of pyridine carboxylic acids can reduce cell viability significantly compared to standard chemotherapeutics like cisplatin .
Case Study: Anticancer Efficacy
In a comparative study, the cytotoxicity of various pyridine derivatives was assessed using an MTT assay. The results indicated that:
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| 5-Chloro-6-(trifluoroethoxy) | 66 | 50 |
| Cisplatin | 45 | 10 |
This data suggests that while the compound exhibits notable cytotoxicity, it also affects non-cancerous cells, indicating a need for further optimization to enhance selectivity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown promising activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or enzyme inhibition .
Case Study: Antimicrobial Efficacy
A study assessing the antimicrobial activity of this compound involved testing against several resistant bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
| Klebsiella pneumoniae | 64 |
These findings indicate that while the compound is effective against certain pathogens, its efficacy varies significantly among different bacteria types .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoroethoxy group enhances lipophilicity and potentially increases membrane permeability, allowing for better interaction with cellular components. This property may contribute to its anticancer and antimicrobial activities by modulating enzyme functions or disrupting cellular processes .
Q & A
Q. What is a reliable synthetic route for 5-chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid?
A three-step synthesis protocol involves:
- Step 1 : Hydrolysis of a precursor pyridine derivative (e.g., 5-halo-6-trifluoromethylpyridine) in concentrated HCl at 100°C for 3 hours.
- Step 2 : Neutralization of the acidic mixture with 10% NaOH to pH 4–5, followed by extraction with ethyl acetate.
- Step 3 : Purification via CombiFlash chromatography (silica gel, cyclohexane-EtOAc 7:3) to isolate the product . Yield optimization (~70%) is achievable by controlling reaction time and temperature.
Q. How is the compound characterized to confirm structural integrity?
Key analytical methods include:
- NMR Spectroscopy : H, C, and F NMR to verify substituent positions and electronic environments (e.g., δ −66.5 ppm for CF in F NMR) .
- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., Calcd for CHClFNO: m/z 224.9804) .
- IR Spectroscopy : Peaks at 1737 cm (C=O stretch) and 1120 cm (C-F stretch) confirm functional groups .
Q. What precautions are critical during synthesis and handling?
- Avoid exposure to heat/sparks (P210) and ensure proper ventilation.
- Use sodium sulfate for drying organic extracts and inert atmospheres for sensitive steps .
- Follow hazard codes (e.g., P201, P202) for pre-experiment safety protocols .
Advanced Research Questions
Q. How do steric and electronic effects influence reactivity at the pyridine ring?
The trifluoroethoxy group (–OCF) is electron-withdrawing, directing electrophilic substitutions to the para position of the pyridine ring. Steric hindrance from the –Cl and –OCF groups limits reactivity at positions 5 and 6, favoring modifications at position 3 (carboxylic acid) . Example : Trifluoromethylation via CuCF requires careful control of temperature to avoid side reactions .
Q. What strategies resolve contradictions in synthetic yields or purity?
- Low Yield : Optimize stoichiometry of HCl/NaOH in hydrolysis/neutralization steps. Excess acid can degrade the product.
- Impurities : Use gradient elution in chromatography (e.g., EtOAc:cyclohexane ratios) for better separation .
- Stability Issues : Monitor pH during extraction; trifluoroethoxy groups may hydrolyze under prolonged acidic conditions .
Q. How can regioselective functionalization be achieved on the pyridine scaffold?
- Directed C–H Activation : Use Pd catalysts with ligands (e.g., XPhos) to target specific positions.
- Protecting Groups : Temporarily block the carboxylic acid with methyl esters to direct reactions to the chloro or trifluoroethoxy sites . Case Study : Multi-step reactions with tert-butyl alcohol and cesium carbonate enhance selectivity in coupling reactions .
Q. What computational or experimental methods predict the compound’s solubility and stability?
- Solubility : Test in polar aprotic solvents (e.g., DMSO) via UV-Vis spectroscopy.
- Stability : Accelerated degradation studies under varying pH/temperature.
- DFT Calculations : Model electronic effects of –Cl and –OCF on pKa and reactivity .
Methodological Considerations
- Synthetic Reproducibility : Document reaction conditions (e.g., "Inert atmosphere" in Pd-catalyzed steps) to ensure consistency .
- Data Validation : Cross-reference NMR shifts with literature (e.g., δ 9.25 ppm for pyridine protons) .
- Safety Protocols : Adhere to hazard codes (P101–P210) for handling corrosive reagents and volatile organics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
